4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the drug metabolism of compounds structurally related to 4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide. For example, the use of Actinoplanes missouriensis in the microbial-based biocatalytic system has facilitated the production of mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and AMPA receptor potentiator, enabling detailed structural characterization via nuclear magnetic resonance spectroscopy. This approach supports full structure characterization of metabolites and serves as a novel method to monitor and quantify drug metabolites during clinical investigations (Zmijewski et al., 2006).
Novel Sulfonamide Synthesis
Research into the synthesis of 1,2,4-oxadiazol and sulfonamide derivatives has led to the development of novel chemical processes. For instance, the transformation of cyanomethanesulfonyl chloride with amines into various heterocyclic systems, including 1,2,4-oxadiazol-3-sulfonamides, showcases the versatility and potential applications of these chemical frameworks in medicinal chemistry and drug design. These processes are characterized by their ability to produce a range of heterocyclic compounds, highlighting the synthetic utility and application of sulfonamide-based chemistry in the development of biologically active compounds (Winterwerber et al., 2006).
Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrate significant potential in addressing microbial resistance, with some showing promising results against various bacterial and fungal strains. The integration of sulfonamide groups into 1,3,4-oxadiazole frameworks is a noteworthy approach in the search for new antimicrobial agents, offering insights into the design of novel therapeutics (Kavitha et al., 2019).
properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-27(24,25)20-11-13-7-9-15(10-8-13)18(23)19-12-16-21-17(22-26-16)14-5-3-2-4-6-14/h2-6,13,15,20H,7-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGODZLDXJSERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.